![molecular formula C14H20N4O4 B2503907 ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1428363-35-2](/img/structure/B2503907.png)
ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate
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Description
Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are used as a scaffold for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves a 3+2 annulation method, which is an effective route for the direct synthesis of substituted pyrazoles. For example, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using single crystal X-ray diffraction studies. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined and showed that the pyran and pyrazole rings are almost coplanar, with the phenyl ring being almost perpendicular to these two rings . The crystal structure is often stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the reactivity of the amino group present in the pyrazole ring and its ability to participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be evaluated through various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. These methods provide information about the compound's purity, molecular weight, and structural features . Additionally, theoretical calculations like DFT can be used to predict the electronic properties, such as HOMO/LUMO energies, and to compare them with experimental data for a better understanding of the compound's reactivity . The antioxidant properties of these compounds can also be assessed in vitro using methods like DPPH and hydroxyl radical scavenging assays .
Scientific Research Applications
Heterocyclic Chemistry and Biological Activities
Research on related heterocyclic compounds to ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate demonstrates a broad interest in the synthesis and application of such compounds in biological activities. For instance, the preparation and reactions of heterocyclic compounds involving cyclization processes have shown to yield products with significant biocidal properties against various bacteria and fungi (Youssef et al., 2011). These studies highlight the potential of these compounds in developing antimicrobial agents.
Reaction Mechanisms and Synthesis Methods
The exploration of novel reaction pathways and synthesis methods for heterocyclic compounds has been a significant focus. For example, the unexpected reaction mechanisms involving ANRORC rearrangement and subsequent formation of complex structures have been investigated (Ledenyova et al., 2018). Additionally, microwave-assisted synthesis methods have facilitated the creation of hybrid molecules incorporating various acid moieties, revealing their potential in antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). These advancements in synthesis technologies underscore the versatility and efficiency of creating heterocyclic compounds for diverse applications.
Biological Evaluation and Drug Development
The design and synthesis of novel fluoroquinolones based on the structural framework of heterocyclic compounds have been undertaken with the aim of combating Mycobacterium tuberculosis. These efforts have resulted in compounds exhibiting promising in vivo activity, comparable to established treatments (Shindikar & Viswanathan, 2005). This research area underscores the potential of heterocyclic compounds in contributing to new therapeutic agents against tuberculosis.
Antimicrobial and Antifungal Applications
The synthesis of new derivatives and their evaluation for antimicrobial and antifungal activities have been a key area of investigation. Novel compounds have shown efficacy against a range of pathogens, indicating the valuable role of heterocyclic chemistry in developing new antimicrobial strategies (Hassan, 2013). These findings provide a foundation for further exploration of these compounds in addressing resistance issues in current antimicrobial treatments.
properties
IUPAC Name |
ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-2-21-14(20)17-7-5-16(6-8-17)12(19)11-10-15-18-4-3-9-22-13(11)18/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKKKDJGKZTVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C3N(CCCO3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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